3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole
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Overview
Description
3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position and a sulfonyl group attached to a 3-nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-methylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products:
Reduction: 3-Methyl-1-(3-aminophenyl)sulfonylpyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
3-Methyl-1-phenylsulfonylpyrazole: Lacks the nitro group, which may affect its reactivity and biological activity.
3-Methyl-1-(4-nitrophenyl)sulfonylpyrazole: Similar structure but with the nitro group in a different position, potentially altering its chemical properties and applications.
Uniqueness: 3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole is unique due to the presence of both a nitro group and a sulfonyl group, which can significantly influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
3-methyl-1-(3-nitrophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-8-5-6-12(11-8)18(16,17)10-4-2-3-9(7-10)13(14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIJIOFOBYGCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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